1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone
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Overview
Description
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone and its derivatives have been extensively studied for their synthetic methodologies and biological activities. These compounds are synthesized through various chemical reactions, including the use of amino substituted benzothiazoles and chloropyridine carboxylic acid to prepare pyridine derivatives with antimicrobial activity. Such studies show that these compounds exhibit variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial therapy (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Properties
The scaffold of benzodioxolyl(piperazin-1-yl)methanones has been identified as possessing significant anti-mycobacterial chemotypes. Structurally diverse derivatives have demonstrated potent anti-tubercular activity through in vitro testing against Mycobacterium tuberculosis, with certain compounds showing low cytotoxicity and promising therapeutic indices. This highlights their potential as new anti-mycobacterial agents (Pancholia et al., 2016).
Cancer Research Applications
Derivatives of this compound have been explored for their potential in cancer research. Specifically, compounds have been designed and synthesized for their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. These activities suggest a potential for these compounds in cancer therapy, especially in targeting specific cancer cell lines and interfering with the cell cycle (Manasa et al., 2020).
Fluorescent Logic Gates for Sensing Applications
Innovative fluorescent logic gates based on benzodioxolyl(piperazin-1-yl)methanone derivatives have been developed for sensing applications. These compounds, featuring fluorescent properties and responsiveness to changes in pH, metal ions, and solvent polarity, serve as advanced materials for constructing sensors and probes for biological and environmental monitoring (Gauci & Magri, 2022).
Mechanism of Action
Target of Action
Related compounds bearing the 1,3-benzodioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-20(15-2-4-17-19(10-15)27-13-25-17)22-7-5-21(6-8-22)11-14-1-3-16-18(9-14)26-12-24-16/h1-4,9-10H,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUFCEPQSSYQHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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